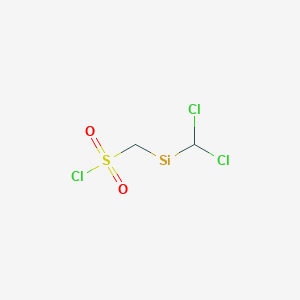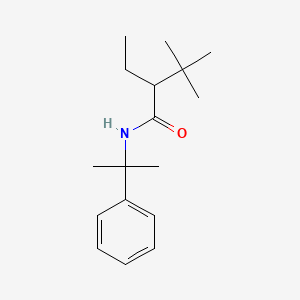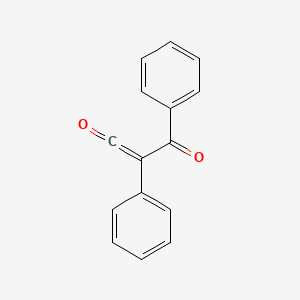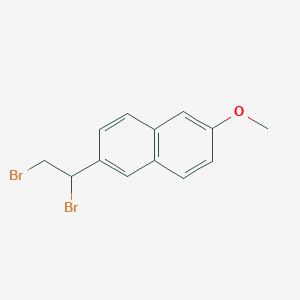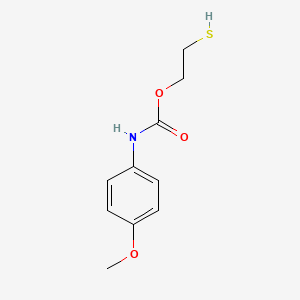![molecular formula C14H33F3O2Si4 B14444221 Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate CAS No. 74045-21-9](/img/structure/B14444221.png)
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate is a compound that features a unique combination of silicon and carbon atoms. This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . These properties make the compound useful in various applications, particularly in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate typically involves the reaction of tris(trimethylsilyl)methyl lithium with dimethylchlorosilane, followed by the addition of trifluoroacetic anhydride. The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form silanols and trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Hydrolysis: The primary products are silanols and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trimethylsilyl groups into organic molecules, which can protect reactive sites during synthesis.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Analytical Chemistry: It is employed in gas chromatography and mass spectrometry for the derivatization of non-volatile compounds.
Wirkmechanismus
The mechanism of action of Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates and facilitate specific chemical transformations . The compound’s large molecular volume and chemical inertness make it an effective reagent in various synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the trifluoroacetate group.
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups but has different reactivity and applications.
Uniqueness
Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate is unique due to its combination of trimethylsilyl groups and trifluoroacetate, which provides distinct reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
74045-21-9 |
|---|---|
Molekularformel |
C14H33F3O2Si4 |
Molekulargewicht |
402.75 g/mol |
IUPAC-Name |
[dimethyl-[tris(trimethylsilyl)methyl]silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H33F3O2Si4/c1-20(2,3)14(21(4,5)6,22(7,8)9)23(10,11)19-12(18)13(15,16)17/h1-11H3 |
InChI-Schlüssel |
KJQJXNPCIIYQQR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


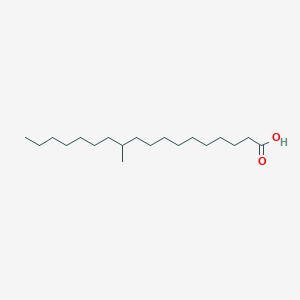

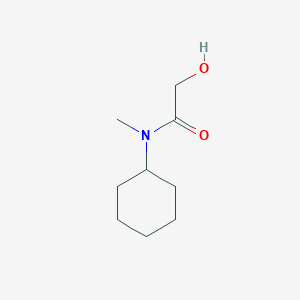
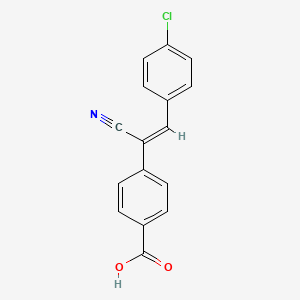
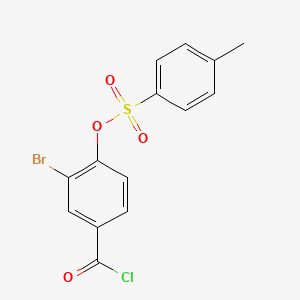
![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
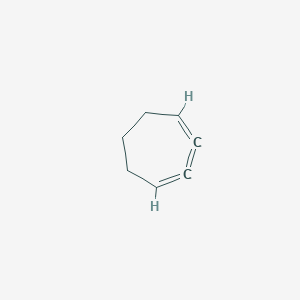
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
